
4-(Diethylamino)-2-methylquinoline-5,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-2-methylquinoline-5,8-diol is an organic compound with a complex structure that includes a quinoline core substituted with diethylamino and methyl groups, as well as hydroxyl groups at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2-methylquinoline-5,8-diol typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with diethylamine, followed by hydroxylation at the 5 and 8 positions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)-2-methylquinoline-5,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)-2-methylquinoline-5,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)-2-methylquinoline-5,8-diol involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial with structural similarities.
4-Dimethylaminopyridine: A derivative of pyridine with similar functional groups.
Uniqueness
4-(Diethylamino)-2-methylquinoline-5,8-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethylamino, methyl, and hydroxyl groups makes it versatile for various applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
88484-75-7 |
|---|---|
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
4-(diethylamino)-2-methylquinoline-5,8-diol |
InChI |
InChI=1S/C14H18N2O2/c1-4-16(5-2)10-8-9(3)15-14-12(18)7-6-11(17)13(10)14/h6-8,17-18H,4-5H2,1-3H3 |
InChI-Schlüssel |
BFUIIGHEEZFOOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=NC2=C(C=CC(=C12)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


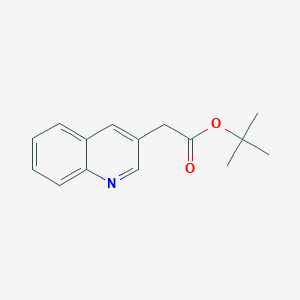
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)
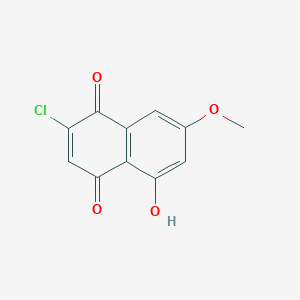
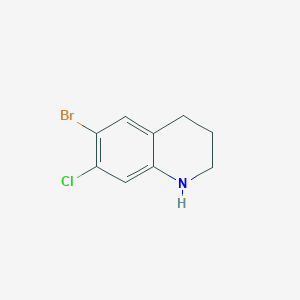
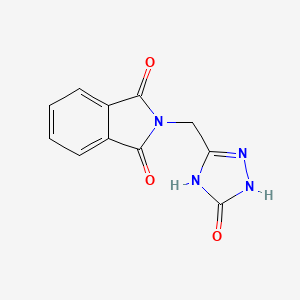

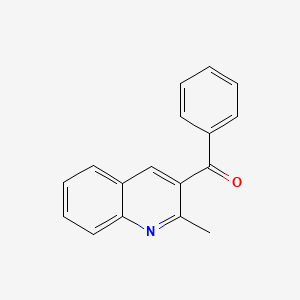
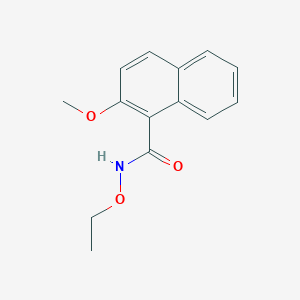
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)


![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)
